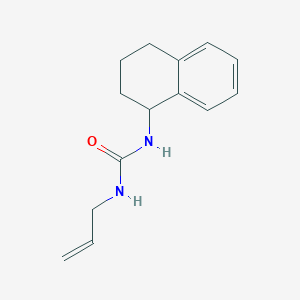
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as K252a, is a natural product that has been widely used in scientific research as a tool for studying cell signaling pathways. It was first isolated from the soil bacterium Nocardiopsis sp. in 1986 and has since been found to inhibit a variety of protein kinases.
Mecanismo De Acción
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, thereby blocking downstream signaling pathways. N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to be a potent inhibitor of TrkA, TrkB, and TrkC, which are receptors for nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3, respectively.
Biochemical and physiological effects:
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have a range of effects on cells and tissues. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including those derived from breast, lung, and prostate cancers. N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to inhibit the growth of tumors in animal models. In addition, N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to promote neurite outgrowth in neuronal cells, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is that it is a potent inhibitor of several protein kinases, which allows researchers to study the function of these kinases in a variety of cellular processes. However, one limitation is that N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide is a complex molecule that is difficult to synthesize, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research involving N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases. Another area of interest is the use of N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by promoting neurite outgrowth and inhibiting apoptosis.
Métodos De Síntesis
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide is a complex molecule that is difficult to synthesize. However, several total syntheses have been reported in the literature, including those by Kato et al. and Fukuyama et al. These syntheses involve multiple steps and require the use of specialized reagents and equipment.
Aplicaciones Científicas De Investigación
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been used extensively in scientific research to study the function of protein kinases, which are enzymes that play key roles in a variety of cellular processes. It has been found to inhibit several protein kinases, including TrkA, TrkB, TrkC, and JAK2. These kinases are involved in a range of signaling pathways, including those that regulate cell growth, differentiation, and survival.
Propiedades
IUPAC Name |
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-7-13(9-11)18-17(21)15-10-12-6-2-3-8-14(12)16(20)19-15/h2-3,6,8,10-11,13H,4-5,7,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBFJAMFKDVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)

![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)



